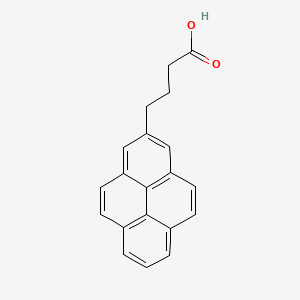

2-Pyrenebutanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Pyrenebutanoic acid can be synthesized through various methods, including the reaction of pyrene with butyric acid under specific conditions. One common method involves the use of pyrene and butyric acid in the presence of a catalyst to facilitate the reaction. The reaction conditions typically include elevated temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrenebutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrene derivatives with additional oxygen-containing functional groups, while reduction can produce pyrene derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

2-Pyrenebutanoic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-pyrenebutanoic acid involves its ability to bind strongly to carbon materials through π-π stacking interactions. This binding is facilitated by the large π system of the pyrene moiety, which interacts with the π electrons of carbon materials such as graphene and carbon nanotubes. This interaction enhances the stability and functionality of the compound in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Pyrenebutyric acid succinimidyl ester: A derivative used for protein immobilization on carbon materials.

1-Pyrenemethylamine: Another pyrene derivative used in surface functionalization and biosensing.

Uniqueness

2-Pyrenebutanoic acid is unique due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications and as a fluorescent probe. Its strong binding to carbon materials through π-π stacking interactions also sets it apart from other similar compounds .

Biologische Aktivität

2-Pyrenebutanoic acid (PBA) is a pyrene-derived compound that has garnered attention for its diverse biological activities. This article explores the biological activity of PBA, focusing on its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

This compound is characterized by its pyrene moiety, which is known for its fluorescence properties. The compound's structure allows it to participate in various biochemical interactions, making it a valuable tool in biological research.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of PBA derivatives. For instance, Pt(IV) complexes formed with pyrenebutanoic acid demonstrated significant cytotoxicity against various cancer cell lines, including leukemia cells. The IC50 values for these complexes ranged from 50 to 70 nM, indicating potent activity against multidrug-resistant cancer cells . The mechanism of action appears to involve the activation of the prodrug through reduction processes, leading to selective cytotoxic effects on cancer cells while sparing non-malignant cells.

2. Enzyme Activity Modulation

PBA has been utilized as a probe to study phospholipase A2 (PLA2) activity. A bis-pyrene phospholipid probe was developed to detect PLA2 through changes in fluorescence intensity. This probe effectively monitored enzyme activity from various biological sources, including honey bee venom and bovine pancreatic fluid . The fluorescence changes correlate with enzyme activity, providing a quantitative measure of PLA2 inhibition.

3. Photodynamic Activity

The photodynamic properties of PBA derivatives have also been investigated. Upon exposure to UV light, these compounds can generate reactive oxygen species (ROS), leading to antiproliferative effects on treated cells. This mechanism is attributed to the singlet oxygen production induced by the excited pyrene moiety, which can damage cellular components and inhibit cell growth .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The unique fluorescence characteristics allow for real-time monitoring of biological processes.

- Reactive Oxygen Species Generation : The ability to produce ROS upon light activation contributes to its anticancer effects.

- Enzyme Interaction : PBA derivatives can modulate enzyme activities, providing insights into their biochemical pathways.

Eigenschaften

IUPAC Name |

4-pyren-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18(22)6-1-3-13-11-16-9-7-14-4-2-5-15-8-10-17(12-13)20(16)19(14)15/h2,4-5,7-12H,1,3,6H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDIYAIONAIKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC(=O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518879 | |

| Record name | 4-(Pyren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84679-52-7 | |

| Record name | 4-(Pyren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.